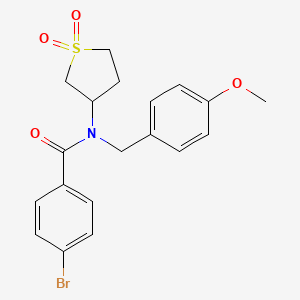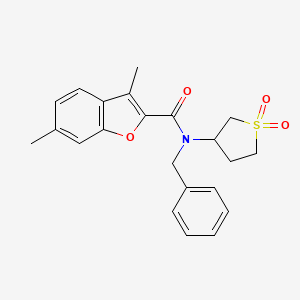![molecular formula C22H16ClFN2O3S B11597384 3-[1-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11597384.png)
3-[1-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is a complex organic compound that features a benzothiophene core, a pyrrole ring, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-fluoroaniline to form an amide intermediate. This intermediate is then subjected to cyclization with a pyrrole derivative under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogen atoms in the compound can be substituted using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: Shares the benzothiophene core but differs in functional groups.
4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid: Similar core structure with different substituents.
Uniqueness
3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is unique due to its combination of a benzothiophene core, a pyrrole ring, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C22H16ClFN2O3S |
|---|---|
Poids moléculaire |
442.9 g/mol |
Nom IUPAC |
3-[1-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H16ClFN2O3S/c23-20-16-3-1-2-4-18(16)30-21(20)22(29)25-26-15(10-12-19(27)28)9-11-17(26)13-5-7-14(24)8-6-13/h1-9,11H,10,12H2,(H,25,29)(H,27,28) |
Clé InChI |
WTMARJRNPIIQLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NN3C(=CC=C3C4=CC=C(C=C4)F)CCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-imino-2-oxo-7-propan-2-yl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11597315.png)
![N-cyclopentyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11597318.png)

![methyl 6-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11597338.png)
![2-amino-4-{4-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11597347.png)
![methyl 2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B11597351.png)
![ethyl 5-[3-(diethylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11597357.png)

![(3aS,4R,9bR)-4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11597374.png)
![N-(3,4-Dichlorophenyl)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-YL]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11597385.png)

![(2E)-N-(2-chlorophenyl)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11597387.png)
![4-[2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide](/img/structure/B11597391.png)
![prop-2-en-1-yl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11597405.png)
